molecular formula C8H10N4O5 B10906094 ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate

ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B10906094
M. Wt: 242.19 g/mol
InChI Key: YGTVKGXTRSFAIK-UHFFFAOYSA-N
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Description

Ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10N4O5 This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The introduction of the carbamoyl and nitro groups can be achieved through nitration and subsequent carbamoylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ethyl (4-aminocarbonyl-1H-pyrazol-1-yl)acetate, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (4-carbamoyl-3-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:

    Ethyl (4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but lacks the carbamoyl group.

    Ethyl (4-carbamoyl-1H-pyrazol-1-yl)acetate: Similar structure but lacks the nitro group.

    Ethyl (4-amino-1H-pyrazol-1-yl)acetate: Similar structure but has an amino group instead of a nitro group.

The presence of both carbamoyl and nitro groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

ethyl 2-(4-carbamoyl-3-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C8H10N4O5/c1-2-17-6(13)4-11-3-5(7(9)14)8(10-11)12(15)16/h3H,2,4H2,1H3,(H2,9,14)

InChI Key

YGTVKGXTRSFAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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